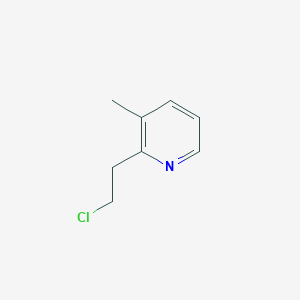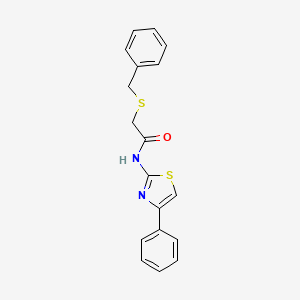![molecular formula C22H17F6NO2S B12960343 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)
3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is notable for its unique structure, which includes multiple functional groups such as methyl, methoxyphenyl, thienyl, and hexafluorocyclopentenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common method involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction . This reaction is highly efficient and regiospecific, allowing for the selective synthesis of the desired isoxazole derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact . These methods often employ readily available starting materials and mild reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar chemical properties.
4-Methoxyphenylisoxazole: Another isoxazole derivative with a methoxyphenyl group, similar to the target compound.
Thienylisoxazole: Contains a thienyl group, similar to the target compound.
Uniqueness
3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H17F6NO2S |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-methoxyphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C22H17F6NO2S/c1-10-17(11(2)31-29-10)19-18(20(23,24)22(27,28)21(19,25)26)15-9-16(32-12(15)3)13-5-7-14(30-4)8-6-13/h5-9H,1-4H3 |
Clave InChI |
LJASLLBPYOWJBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)











